molecular formula C31H45N5O10 B114694 [2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate CAS No. 149970-61-6

[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate

Cat. No.: B114694
CAS No.: 149970-61-6
M. Wt: 647.7 g/mol
InChI Key: BGHIQDBPGOFVES-KPVDWXPUSA-N
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Description

5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a uridine base linked to a decanoylamino group and a phenylpropyloxycarbonyl group.

Preparation Methods

The synthesis of 5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine involves multiple steps. The process typically starts with the preparation of the uridine derivative, followed by the introduction of the decanoylamino group and the phenylpropyloxycarbonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. .

Scientific Research Applications

5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving nucleoside analogs and their interactions with biological systems.

    Industry: It can be used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine can be compared with other similar compounds, such as:

    5’-O-(((2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)sulfonyl)uridine: This compound has a similar structure but includes a sulfonyl group.

    5’-O-(((2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)amino)carbonyl)uridine: This compound has a similar structure but includes a carbonyl group. The uniqueness of 5’-((N-(2-Decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5’-deoxyuridine lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

149970-61-6

Molecular Formula

C31H45N5O10

Molecular Weight

647.7 g/mol

IUPAC Name

[2-(decanoylamino)-3-hydroxy-3-phenylpropyl] N-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methylamino]-2-oxoethyl]carbamate

InChI

InChI=1S/C31H45N5O10/c1-2-3-4-5-6-7-11-14-23(37)34-21(26(40)20-12-9-8-10-13-20)19-45-31(44)33-18-25(39)32-17-22-27(41)28(42)29(46-22)36-16-15-24(38)35-30(36)43/h8-10,12-13,15-16,21-22,26-29,40-42H,2-7,11,14,17-19H2,1H3,(H,32,39)(H,33,44)(H,34,37)(H,35,38,43)/t21?,22-,26?,27-,28-,29-/m1/s1

InChI Key

BGHIQDBPGOFVES-KPVDWXPUSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O

SMILES

CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O

Canonical SMILES

CCCCCCCCCC(=O)NC(COC(=O)NCC(=O)NCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)C(C3=CC=CC=C3)O

Synonyms

5'-((N-(2-decanoylamino-3-hydroxy-3-phenylpropyloxycarbonyl)glycyl)amino)-5'-deoxyuridine
PP 36
PP-36
PP36

Origin of Product

United States

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